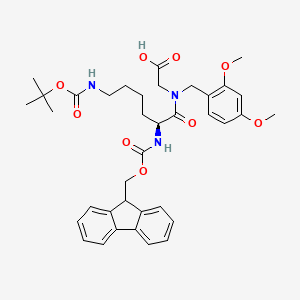
3-(2-fluorobenzyl)-2,4-dioxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re interested in is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. It includes a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms, and a sulfamoyl group, which is often found in drugs and has bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several functional groups. The pyrimidine ring is a six-membered ring with two nitrogen atoms. The sulfamoyl group consists of a sulfur atom bonded to two oxygen atoms and an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the sulfamoyl group could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Anti-Fibrotic Activity
Pyrimidine derivatives, including our compound of interest, have been shown to possess significant anti-fibrotic activities . These compounds can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro, suggesting their potential as novel anti-fibrotic drugs . This is particularly relevant in the treatment of diseases like liver fibrosis, where the accumulation of excess fibrous connective tissue leads to chronic damage.
Antimicrobial Properties
The pyrimidine moiety is known to contribute to antimicrobial properties . Compounds with a pyrimidine core can be designed to target various microbial infections, offering a pathway to develop new antibiotics that can be effective against resistant strains of bacteria .
Antiviral Applications
Pyrimidine derivatives have been utilized in the design of compounds with antiviral activities . These compounds can be structured to inhibit the replication of viruses, including RNA and DNA viruses, making them candidates for the treatment of diseases like influenza and other viral infections .
Antitumor Potential
The structural complexity of pyrimidine allows for the synthesis of derivatives with antitumor properties . These compounds can be tailored to interfere with the proliferation of cancer cells, providing a basis for the development of new chemotherapeutic agents .
Collagen Prolyl 4-Hydroxylases Inhibition
This compound has the potential to inhibit collagen prolyl 4-hydroxylases , enzymes involved in the synthesis of collagen. By inhibiting these enzymes, it’s possible to control the overproduction of collagen, which is a significant factor in fibrotic diseases .
Synthesis of Novel Heterocyclic Compounds
The pyrimidine core of the compound is instrumental in the synthesis of novel heterocyclic compounds with potential biological activities. These new compounds can be added to libraries of medicinal chemistry for further evaluation and development into therapeutic agents .
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorobenzyl)-2,4-dioxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(N-(pyrimidin-2-yl)sulfamoyl)phenylhydrazine, which is synthesized from 4-nitrobenzenesulfonyl chloride and pyrimidine-2-carbohydrazide. The second intermediate is 3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, which is synthesized from 2-fluorobenzaldehyde and ethyl acetoacetate. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "4-nitrobenzenesulfonyl chloride", "pyrimidine-2-carbohydrazide", "2-fluorobenzaldehyde", "ethyl acetoacetate" ], "Reaction": [ "Synthesis of 4-(N-(pyrimidin-2-yl)sulfamoyl)phenylhydrazine:", "- Dissolve 4-nitrobenzenesulfonyl chloride (1.0 equiv) and pyrimidine-2-carbohydrazide (1.2 equiv) in dry DMF.", "- Add triethylamine (2.0 equiv) dropwise to the reaction mixture while stirring at room temperature.", "- Heat the reaction mixture at 80°C for 4 hours.", "- Cool the reaction mixture to room temperature and pour it into ice-cold water.", "- Collect the precipitate by filtration and wash it with water to obtain the product.", "Synthesis of 3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid:", "- Dissolve 2-fluorobenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol.", "- Add sodium ethoxide (1.2 equiv) to the reaction mixture and heat it at reflux for 4 hours.", "- Cool the reaction mixture to room temperature and acidify it with dilute hydrochloric acid.", "- Collect the precipitate by filtration and wash it with water to obtain the product.", "Coupling of the two intermediates:", "- Dissolve 4-(N-(pyrimidin-2-yl)sulfamoyl)phenylhydrazine (1.0 equiv) and 3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (1.2 equiv) in dry DMF.", "- Add EDC (1.2 equiv) and HOBt (1.2 equiv) to the reaction mixture and stir it at room temperature for 4 hours.", "- Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.", "- Wash the precipitate with water and recrystallize it from ethanol to obtain the final product." ] } | |
Número CAS |
1396785-11-7 |
Nombre del producto |
3-(2-fluorobenzyl)-2,4-dioxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
Fórmula molecular |
C22H17FN6O5S |
Peso molecular |
496.47 |
Nombre IUPAC |
3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H17FN6O5S/c23-18-5-2-1-4-14(18)13-29-20(31)17(12-26-22(29)32)19(30)27-15-6-8-16(9-7-15)35(33,34)28-21-24-10-3-11-25-21/h1-12H,13H2,(H,26,32)(H,27,30)(H,24,25,28) |
Clave InChI |
VHPMTQOAWREZQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



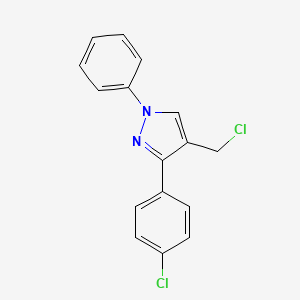
![4-(diethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2894167.png)
![2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2894168.png)
![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2894170.png)

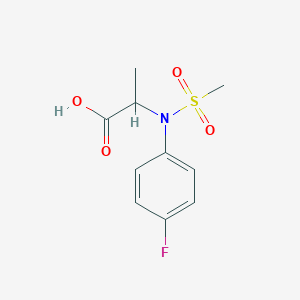
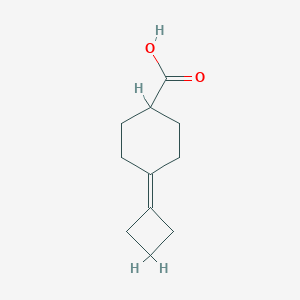
![[3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid](/img/structure/B2894177.png)
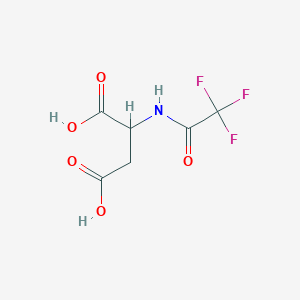
![2-Methyl-5-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2894181.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2894182.png)

